molecular formula C9H18Cl2N4 B1452940 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride CAS No. 1308647-41-7

3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Cat. No. B1452940
CAS RN: 1308647-41-7
M. Wt: 253.17 g/mol
InChI Key: IEVFAKCYSXGOTI-UHFFFAOYSA-N
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Description

3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound with the CAS Number: 1308647-41-7 . It has a molecular weight of 253.17 . The IUPAC name for this compound is 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes compounds similar to the one , has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N4.2ClH/c1-2-13-7-11-12-9 (13)8-4-3-5-10-6-8;;/h7-8,10H,2-6H2,1H3;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Pharmacology: NOP Receptor Targeting

The NOP receptor is a critical biological target for various potential therapeutic applications. Compounds containing the 1,2,4-triazole moiety, such as “3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride”, have been studied for their ability to induce analgesia, hypotension, bradycardia, and diuresis. They also stimulate food intake, produce anxiolysis, inhibit memory processes, and modulate neurotransmitter release at central and peripheral sites .

Chemical Synthesis: Aromatase Inhibition

In the field of chemical synthesis, 1,2,4-triazole derivatives are designed based on the structures of known aromatase inhibitors like Letrozole and Anastrozole. The triazole ring in “3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” can be utilized to develop novel inhibitors that could serve as therapeutic agents in diseases where aromatase activity is a concern, such as certain cancers .

Material Science: Combustible Solids

The compound’s solid form and chemical structure suggest its potential application in material science, particularly in the development of combustible materials. Its stability and reactivity could be harnessed for controlled combustion processes .

Biological Research: Antimicrobial Properties

Recent literature indicates that compounds with a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety exhibit significant biological properties. These include antimicrobial, anti-inflammatory, and antifungal activities. The triazole core of “3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” could be explored for similar biological applications .

Analytical Chemistry: Reference Standards

Given its defined molecular weight and structure, “3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” can be used as a reference standard in analytical chemistry. It can help in the calibration of instruments and validation of analytical methods .

Neuroscience: Neurotransmitter Modulation

The compound’s influence on neurotransmitter release suggests its application in neuroscience research. It could be used to study the mechanisms of neurotransmitter modulation and its effects on neural activity and behavior .

Mechanism of Action

While the specific mechanism of action for 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is not available, 1,2,4-triazole derivatives have been evaluated for their neuroprotective and anti-inflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(4-ethyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c1-2-13-7-11-12-9(13)8-4-3-5-10-6-8;;/h7-8,10H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVFAKCYSXGOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 2
3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 3
3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 4
3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 5
3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Reactant of Route 6
3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

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